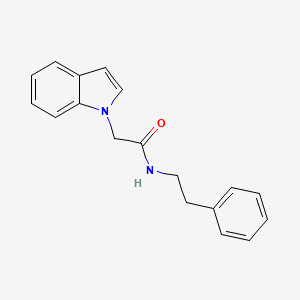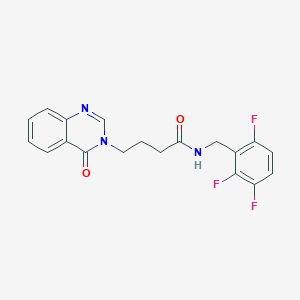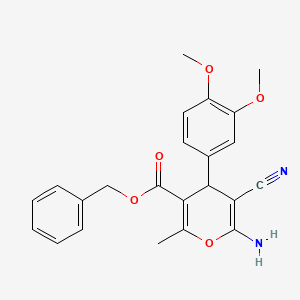
2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide
Vue d'ensemble
Description
2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, commonly known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and 2C families. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 25I-NBOMe has gained popularity in recent years due to its powerful hallucinogenic effects and its availability on the black market.
Mécanisme D'action
25I-NBOMe acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, leading to the hallucinogenic effects of the drug. 25I-NBOMe also has activity at other serotonin receptors, including the 5-HT2B and 5-HT2C receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are not fully understood. However, it is known to cause changes in serotonin levels in the brain, which may contribute to its hallucinogenic effects. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 25I-NBOMe in lab experiments is its potency. It is a highly potent hallucinogen, which allows researchers to study the effects of hallucinogens on the brain and behavior at lower doses. However, one limitation of using 25I-NBOMe is its potential for toxicity. It has been associated with several cases of overdose and death, which can make it difficult to use in lab experiments.
Orientations Futures
There are several future directions for research on 25I-NBOMe and other hallucinogens. One area of research is the development of new drugs that target the 5-HT2A receptor and other serotonin receptors. Another area of research is the study of the long-term effects of hallucinogen use on the brain and behavior. Finally, there is a need for more research on the potential therapeutic uses of hallucinogens, such as in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, or 25I-NBOMe, is a synthetic psychedelic drug that has gained popularity in recent years. It acts as a partial agonist of the 5-HT2A receptor and has potent hallucinogenic effects. While it has been used in scientific research to study the effects of hallucinogens on the brain and behavior, it is associated with several limitations, including its potential for toxicity. Future research directions include the development of new drugs that target serotonin receptors, the study of the long-term effects of hallucinogen use, and the exploration of potential therapeutic uses.
Applications De Recherche Scientifique
25I-NBOMe has been used in scientific research to study the effects of hallucinogens on the brain and behavior. It has been shown to induce altered states of consciousness, visual and auditory hallucinations, and changes in mood and perception. Researchers have also used 25I-NBOMe to study the mechanisms of action of hallucinogens and their effects on the 5-HT2A receptor.
Propriétés
IUPAC Name |
2-indol-1-yl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(19-12-10-15-6-2-1-3-7-15)14-20-13-11-16-8-4-5-9-17(16)20/h1-9,11,13H,10,12,14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRMJMFNDNLGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B4104744.png)


![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4104751.png)
![N-(2-chlorobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4104767.png)

![7-(2-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4104794.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4104799.png)
![N-(1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4104803.png)
![1-benzoyl-6-bromo-1-methyl-1a-(1-piperidinylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4104804.png)
![2-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4104811.png)
![4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4104830.png)
![4-chloro-N-(3-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4104836.png)
![5-(2,4-dichlorophenyl)-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4104842.png)